Z-L-Leucine N-carboxyanhydride

copolymerization reactivity ratio polypeptide synthesis

Unprotected Leu NCA suffers from uncontrolled chain growth and branching, compromising polypeptide stereoregularity and material performance. Z-L-Leu NCA (CAS 125814-24-6) resolves this via Cbz α-nitrogen protection, enabling controlled ring-opening polymerization with predictable molecular weights and high isotacticity. • ~2× faster polymerization rate vs. racemic DL-Leu NCA ensures high stereoregularity essential for Juliá-Colonna asymmetric epoxidation catalysts • Orthogonal Z-group deprotection via mild hydrogenolysis permits sequential side-chain functionalization in multi-block bioconjugates • Lower reactivity ratio vs. Glu NCA facilitates rational design of gradient/block copolymers for pH-responsive drug delivery systems Supplied with full QC documentation; bulk quantities available upon request.

Molecular Formula
Molecular Weight 291.3
Cat. No. B1578885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Leucine N-carboxyanhydride
Molecular Weight291.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-L-Leu NCA Product Overview


Z-L-Leucine N-carboxyanhydride (Z-L-Leu NCA, CAS: 125814-24-6) is a urethane-protected, cyclic amino acid monomer belonging to the class of N-carboxyanhydrides (NCAs) . Its structure comprises an L-leucine-derived oxazolidine-2,5-dione ring protected with a benzyloxycarbonyl (Z or Cbz) group on the α-nitrogen [1]. This dual functionality enables the controlled synthesis of polypeptides with precisely defined side-chain chemistry and high stereoregularity, positioning Z-L-Leu NCA as a critical building block for advanced biomaterials and drug delivery systems .

1

Workflow

Urethane-protected NCA monomer for controlled ring-opening polymerization

2

Selection

Supports stereoregular polypeptide synthesis with defined side-chain chemistry

3

Use Context

Orthogonal Z-group deprotection strategy for complex copolymer architectures

Non-Substitutability of Z-L-Leu NCA


Generic substitution of Z-L-Leu NCA with other leucine-derived N-carboxyanhydrides—such as unprotected L-Leu NCA, DL-Leu NCA, or alternative N-protected derivatives—is scientifically untenable for applications demanding precise stereochemical control, predictable copolymerization behavior, or orthogonal deprotection strategies. Unprotected Leu NCA exhibits a significantly higher propensity for uncontrolled chain growth and branching due to the absence of an α-nitrogen protecting group, while racemic DL-Leu NCA yields stereoirregular polypeptides that lack the secondary structure essential for many biointerfacial functions [1]. Furthermore, the reactivity ratios of leucine NCA differ markedly from other amino acid NCAs, precluding the simple substitution of a leucine-based monomer in a copolymer system without altering the final polymer's composition, sequence distribution, and material properties [2].

Unprotected Leu NCA
Chain-growth control may shift: absence of Z-group protection increases propensity for uncontrolled propagation and branching
DL-Leu NCA (racemic)
Stereoregularity may not transfer: racemic monomer yields stereoirregular polypeptides lacking defined secondary structure
Boc/Fmoc-protected NCA
Deprotection orthogonality may differ: acid-labile Boc or base-labile Fmoc groups preclude orthogonal strategies available with Z-group

Z-L-Leu NCA Quantitative Differentiation


Leucine vs. γ-Methylglutamate NCA Reactivity Ratio

In random copolymerization with γ-methylglutamate NCA, leucine NCA exhibits a lower reactivity ratio, leading to a non-random, gradient copolymer structure. This differential reactivity is critical for designing materials with specific sequence distributions [1].

Reactivity Ratio
Head-to-head
rLeu < rγ-MeGlu
Supports gradient copolymer design
Reported in dioxane with Al-Schiff base initiator
copolymerization reactivity ratio polypeptide synthesis

L-Leu vs. DL-Leu NCA Rate Constant Ratio

The polymerization of L-Leu NCA proceeds approximately twice as fast as that of racemic DL-Leu NCA under identical conditions, indicative of stereoselective chain propagation. This kinetic advantage is lost when using the racemic monomer [1].

Rate Constant Ratio
Head-to-head
kL / kDL ≈ 2
Supports stereoregular polymerization context
Reported at 25°C in 1,4-dioxane
stereoselective polymerization isotactic polypeptides rate constants

Chiral Amplification from Scalemic Leu NCA

Polymerization of leucine NCA with a non-racemic starting enantiomeric excess (e.e.) leads to a significant enhancement of homochiral sequences in the resulting oligopeptides, a phenomenon not observed with fully racemic monomers [1].

Chiral Amplification
Class-level
20% e.e. → enhanced homochirality
Supports homochirality study context
Class-level inference; aqueous system
chiral amplification homochirality oligopeptide

Z-Group Orthogonal Deprotection

The benzyloxycarbonyl (Z) protecting group in Z-L-Leu NCA can be removed under mild hydrogenolytic conditions (H2, Pd/C) without affecting other acid- or base-labile functionalities, unlike Boc (acid-labile) or Fmoc (base-labile) protected NCAs [1].

Orthogonal Deprotection
Class-level
H2/Pd-C, neutral conditions
Supports orthogonal deprotection strategy
Class-level; standard peptide chemistry protocols
urethane protection deprotection peptide synthesis

Z-L-Leu NCA Application Scenarios


Sequence-Defined Block Copolypeptide Synthesis

Leverage the lower reactivity ratio of leucine NCA relative to glutamate NCA (as shown in Section 3, Evidence Item 1) to design gradient or block copolymers with predictable composition profiles [1]. This is particularly valuable for constructing pH-responsive micelles where the hydrophobic leucine blocks drive self-assembly and the hydrophilic glutamate blocks confer stealth properties.

Isotactic Poly(L-leucine) for Asymmetric Catalysis

Exploit the ~2-fold higher polymerization rate of enantiomerically pure L-Leu NCA over the racemic monomer (Section 3, Evidence Item 2) to ensure high isotacticity and controlled molecular weight [2]. Isotactic poly(L-leucine) is a privileged catalyst for the Juliá-Colonna asymmetric epoxidation of chalcones, where stereoregularity directly impacts enantioselectivity.

Chiral Amplification for Origin-of-Life Studies

Utilize the chiral amplification phenomenon observed during the aqueous polymerization of scalemic Leu-NCA (Section 3, Evidence Item 3) to investigate prebiotic homochirality mechanisms [3]. The Z-protected monomer can be used to generate defined oligo-leucine libraries with enhanced homochiral sequence content.

Orthogonally Protected Polypeptide Brushes & Graft Copolymers

Employ the Z group‘s mild hydrogenolytic deprotection (Section 3, Evidence Item 4) in combination with other NCA monomers bearing acid- or base-labile protecting groups [4]. This enables the sequential deprotection and functionalization of polypeptide side chains, facilitating the creation of complex, multifunctional bioconjugates for targeted therapy.

Application
Selection Property
Validation Focus
Gradient copolypeptide design
Monomer reactivity context
Copolymer composition and sequence review
Isotactic poly(L-leucine) research
Stereochemical control context
Polymer tacticity and molecular-weight verification
Prebiotic homochirality studies
Chiral amplification context
Homochiral sequence content analysis
Orthogonal polypeptide functionalization
Deprotection orthogonality
Sequential deprotection and conjugation review

Technical Documentation Hub

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13 linked technical documents
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